An In-depth Technical Guide to the Chemical Properties of 1-(2-Fluoroethyl)piperazine Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 1-(2-Fluoroethyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Fluoroethyl)piperazine hydrochloride is a piperazine derivative of interest in medicinal chemistry and drug development. Its structural features, combining a piperazine ring with a fluoroethyl moiety, suggest its potential as a versatile building block for the synthesis of novel therapeutic agents. The piperazine scaffold is a common pharmacophore known to interact with various biological targets, while the introduction of fluorine can significantly modulate physicochemical properties such as metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the available chemical and physical properties of 1-(2-Fluoroethyl)piperazine hydrochloride, alongside general experimental protocols for its synthesis and characterization. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide supplements known information with data from closely related analogs and general principles of organic chemistry to provide a predictive and practical resource for researchers.
Chemical and Physical Properties
Quantitative data for 1-(2-Fluoroethyl)piperazine hydrochloride is not extensively documented. The following table summarizes its known properties and includes data for the related dihydrochloride salt for comparative purposes.
| Property | Value | Source/Notes |
| Chemical Name | 1-(2-Fluoroethyl)piperazine hydrochloride | - |
| Synonyms | - | - |
| CAS Number | 184042-60-2 | [1] |
| Molecular Formula | C₆H₁₄ClFN₂ | [2] |
| Molecular Weight | 168.64 g/mol | Inferred from formula |
| Appearance | Solid | [2] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available. Generally, piperazine hydrochlorides are soluble in water and lower alcohols, with limited solubility in non-polar organic solvents. | General chemical knowledge |
| pKa | Not available | - |
| Stability | Stable under standard laboratory conditions. Hydrochloride salts of piperazines are generally more stable than the free base.[3] | General chemical knowledge |
Synthesis
A general and widely utilized method for the preparation of monosubstituted piperazines involves the N-alkylation of piperazine. A significant challenge in this synthesis is controlling the degree of substitution to favor the desired mono-substituted product over the di-substituted byproduct. One common strategy to achieve this is the in situ formation of piperazine monohydrochloride, which effectively protects one of the nitrogen atoms.
Below is a generalized experimental workflow for the synthesis of 1-(2-Fluoroethyl)piperazine hydrochloride.
Caption: General workflow for the synthesis of 1-(2-Fluoroethyl)piperazine hydrochloride.
Experimental Protocol: Synthesis of 1-(2-Fluoroethyl)piperazine Hydrochloride
Disclaimer: This is a generalized protocol and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
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Piperazine
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Concentrated Hydrochloric Acid (HCl)
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1-Bromo-2-fluoroethane
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Suitable solvent (e.g., isopropanol, ethanol)
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Base for neutralization (e.g., sodium hydroxide)
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Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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Formation of Piperazine Monohydrochloride: Dissolve piperazine (1 equivalent) in a suitable alcohol solvent. Cool the solution in an ice bath and slowly add one equivalent of concentrated HCl with stirring.
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N-Alkylation: To the resulting suspension of piperazine monohydrochloride, add 1-bromo-2-fluoroethane (1-1.2 equivalents).
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Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., aqueous sodium hydroxide solution) until the pH is basic.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure 1-(2-Fluoroethyl)piperazine hydrochloride.
Analytical Characterization
The structural confirmation and purity assessment of 1-(2-Fluoroethyl)piperazine hydrochloride would typically involve a combination of spectroscopic techniques.
Caption: General workflow for the analytical characterization of synthesized compounds.
Experimental Protocols: Characterization
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluoroethyl group and the piperazine ring protons. The protons on the carbon adjacent to the fluorine will appear as a triplet of triplets due to coupling with both the fluorine atom and the adjacent methylene protons. The piperazine protons will likely appear as multiplets in the aliphatic region. The integration of these signals should correspond to the number of protons in the molecule.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the fluoroethyl group and the carbons of the piperazine ring. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
3.1.2. Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in the positive ion mode is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₆H₁₃FN₂) at m/z 133.11. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Fragmentation patterns would likely involve the loss of the fluoroethyl group and cleavage of the piperazine ring.[4]
3.1.3. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be used to determine the purity of the compound. Detection is typically performed using a UV detector.
Biological Activity and Signaling Pathways
Specific biological activity or involvement in signaling pathways for 1-(2-Fluoroethyl)piperazine hydrochloride has not been reported in the available literature. However, the broader class of piperazine derivatives exhibits a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[5][6]
For instance, some fluorinated piperazine derivatives have been investigated as potential antiplasmodial agents, showing inhibitory activity against Plasmodium falciparum.[7] Other studies on 1-(2-fluorophenyl)piperazine derivatives have demonstrated their potential as inhibitors of BCL2, inducing apoptosis in cancer cell lines.[8][9] This suggests that these compounds may interfere with the intrinsic apoptotic pathway.
Below is a representative diagram of a simplified apoptosis signaling pathway that could potentially be modulated by such piperazine derivatives.
References
- 1. 1-(2-Fluoroethyl)piperazine hydrochloride | CAS 184042-60-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 1-(2-Fluoroethyl)piperazine hydrochloride [sobekbio.com]
- 3. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) IR Spectrum [chemicalbook.com]
- 5. 1-(2-Fluoroethyl)piperazine dihydrochloride | 1089279-64-0 [chemicalbook.com]
- 6. 1-(2-Fluoroethyl)piperazine dihydrochloride | CymitQuimica [cymitquimica.com]
- 7. Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
